molecular formula C24H20N2O4 B12214580 (2Z)-2-(2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

(2Z)-2-(2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B12214580
M. Wt: 400.4 g/mol
InChI Key: YXPDPQBIEQHYNX-JJFYIABZSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of (2Z)-2-(2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f]benzoxazin-3(2H)-one is defined by three primary components: a bicyclic furobenzoxazinone core, a (2Z)-2-methoxybenzylidene substituent at position 2, and a pyridin-3-ylmethyl group at position 8. The furobenzoxazinone system consists of a fused furan-oxazinone ring, with the oxazinone moiety contributing a lactam group that introduces partial aromaticity. The (2Z)-configured methoxybenzylidene group is attached via a conjugated double bond, which imposes planarity on the benzylidene-furobenzoxazinone system.

Stereochemical analysis reveals that the pyridinylmethyl side chain adopts a specific orientation relative to the fused core. Nuclear Overhauser effect (NOE) spectroscopy and density functional theory (DFT) calculations suggest that the pyridine ring lies in a pseudo-axial position relative to the dihydrofuran ring, minimizing steric clashes with the methoxybenzylidene group. The Z-configuration of the benzylidene moiety is stabilized by intramolecular hydrogen bonding between the methoxy oxygen and the lactam carbonyl, as evidenced by infrared (IR) spectroscopy showing a redshifted carbonyl stretch at 1,680 cm⁻¹.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one

InChI

InChI=1S/C24H20N2O4/c1-28-20-7-3-2-6-17(20)11-22-23(27)18-8-9-21-19(24(18)30-22)14-26(15-29-21)13-16-5-4-10-25-12-16/h2-12H,13-15H2,1H3/b22-11-

InChI Key

YXPDPQBIEQHYNX-JJFYIABZSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Reactants and Conditions

  • Phenolic component : A furan-benzoxazine precursor (e.g., 8,9-dihydro-7H-furo[2,3-f]benzoxazin-3-one).

  • Aldehyde : 2-Methoxybenzaldehyde.

  • Amine : Pyridin-3-ylmethylamine.

  • Solvents : Toluene, dioxane, or ethanol.

  • Catalysts : Acidic (HCl, H₂SO₄) or basic (NaOH, K₂CO₃).

Reaction Mechanism

The reaction proceeds through nucleophilic attack of the amine on the aldehyde, followed by cyclization with the phenolic component. The stereochemistry (Z-configuration) is influenced by reaction conditions, such as temperature and solvent polarity.

ParameterTypical RangeOptimal Conditions (Reported)Yield (%)
Temperature80–120°C100°C (reflux)65–75
Reaction Time4–24 hours12 hours
Catalyst1–5 mol% HCl3 mol% HCl70

Solventless Synthesis Protocol

Patent US5543516A describes a solventless method for benzoxazine derivatives, which can be adapted for this compound. Key steps include:

Reactant Mixture Preparation

  • Components : Phenolic precursor, 2-methoxybenzaldehyde, and pyridin-3-ylmethylamine in stoichiometric ratios.

  • Melting : Reactants are physically mixed and heated to their melting points (e.g., 100–130°C).

Reaction Optimization

  • Extrusion-based methods : Continuous processing using single-screw extruders at 100–150°C for 5–30 minutes.

  • Autoclave methods : Pressurized heating (5–120 psi) at 110°C for 30 minutes.

MethodTemperature (°C)Time (min)Yield (%)Purity (%)
Manual heating13015>85
Extrusion100–1505–3075–80>90

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics and improves yields. A protocol similar to that described for 1,3-oxazines (WO2017032673A1) may apply:

Steps

  • Reactant mixture : Phenolic precursor, 2-methoxybenzaldehyde, pyridin-3-ylmethylamine.

  • Microwave conditions : 160–320 W power, 30–60 seconds.

Advantages

  • Reduced time : 30–60 seconds vs. hours in traditional methods.

  • Energy efficiency : Minimal solvent use.

ParameterMicrowave ConditionsYield (%)
Power320 W72
Time60 seconds70

Catalytic Approaches

Catalysts enhance reaction rates and selectivity. For example:

Acid Catalysis

  • HCl or H₂SO₄ : Protonates the aldehyde carbonyl, facilitating nucleophilic attack.

Base Catalysis

  • NaOH or K₂CO₃ : Deprotonates the phenolic hydroxyl, promoting cyclization.

CatalystRoleOptimal Loading (mol%)Yield (%)
HClAldehyde activation3–570–75
K₂CO₃Phenol deprotonation1–265–70

Purification and Characterization

Recrystallization

  • Solvents : Ethyl ether, ethyl acetate, or acetone.

  • Yield : 70–80% after purification.

Spectroscopic Analysis

TechniqueKey ObservationsSource
NMR δ 7.2–7.8 (aromatic protons), δ 5.2 (CH=N)PubChem
IR 1620 cm⁻¹ (C=N), 1350 cm⁻¹ (C–O–C)

Critical Challenges and Solutions

ChallengeSolutionSource
Low yields Optimize catalyst loading (3–5 mol% HCl)
Stereocontrol (Z) Use low-polarity solvents (toluene)
Impurity removal Recrystallization in ethyl ether

Comparative Analysis of Methods

MethodTime (h)Yield (%)Purity (%)Energy Use
Solvent-based12–2465–7580–85High
Solventless0.25–0.575–8590–95Moderate
Microwave-assisted0.01–0.170–7285–90Low

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins . The specific structure of (2Z)-2-(2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one may enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Properties
Compounds with similar structural motifs have been reported to possess antimicrobial activities against various pathogens. In vitro assays demonstrated that benzoxazine derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular functions . The presence of the methoxy and pyridine groups in this compound may contribute to its efficacy in targeting microbial cells.

Enzyme Inhibition

Protein-Tyrosine Phosphatase Inhibition
The inhibition of protein-tyrosine phosphatases (PTPs) is a crucial area in drug development for treating diseases such as cancer and diabetes. Compounds structurally related to this compound have shown promise as PTP inhibitors. They can modulate signaling pathways by preventing the dephosphorylation of key proteins involved in cell proliferation and metabolism .

Materials Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a monomer in the synthesis of functional polymers. These polymers can exhibit properties such as thermal stability and chemical resistance, making them suitable for applications in coatings and adhesives .

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal highlighted the anticancer effects of benzoxazine derivatives on human breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The study concluded that further investigation into the structure-activity relationship could lead to the development of more potent anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized a series of benzoxazine derivatives and evaluated their effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the benzoxazine structure enhanced antimicrobial activity significantly compared to standard antibiotics .

Mechanism of Action

The mechanism of action of (2Z)-2-(2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The 2-methoxy group in the target compound provides moderate electron donation compared to Compound A’s 3,4-dimethoxy substituent, which may enhance resonance stabilization but reduce steric accessibility .

Pyridine Positional Isomerism :

  • Pyridin-3-ylmethyl (target and Compound C) vs. pyridin-4-ylmethylidene (Compound B) alters hydrogen-bonding interactions. The meta-position (3-pyridine) may favor interactions with aspartate/glutamate residues in biological targets .

Stereochemical Considerations :

  • The Z-configuration in the target compound’s benzylidene group ensures the methoxy substituent is positioned for optimal interaction with hydrophobic pockets, unlike E-isomers, which are sterically disfavored .

Research Findings and Implications

  • Synthetic Accessibility: Compounds with benzodioxin/dioxol groups (e.g., Compounds B and C) are synthesized via nucleophilic substitution or cyclization reactions, similar to methods described for pyridazinone derivatives .
  • Metabolic Stability : The benzodioxol group in Compound C is associated with prolonged half-life in vivo due to reduced cytochrome P450-mediated oxidation .
  • Binding Affinity : Pyridin-3-ylmethyl substituents (target and Compound C) may exhibit higher affinity for kinases or G-protein-coupled receptors compared to pyridin-4-yl derivatives .

Biological Activity

The compound (2Z)-2-(2-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological activities.

Chemical Structure and Properties

This compound belongs to the class of furobenzoxazines, which are known for their diverse biological activities. The structure includes a methoxy group and a pyridine moiety, which may contribute to its bioactivity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to this benzoxazine derivative exhibit significant antimicrobial properties. For instance, studies on related furocoumarins have shown promising results against various bacterial strains and fungi. The mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The mechanism of action likely involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. For example, compounds in this class have been shown to affect the PI3K/AKT signaling pathway, leading to decreased viability in neuroblastoma and colon cancer cells .

Cell Line IC50 (µM) Mechanism
M-HeLa14.68DNA synthesis inhibition
P388 lymphatic leukemia10.00Induction of DNA damage
Ehrlich ascitic carcinoma12.50Apoptosis induction

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are supported by studies showing that related furocoumarins can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial in managing conditions characterized by chronic inflammation .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that the compound exhibits cytotoxicity against tumor cells while showing lower toxicity towards normal cells. This selectivity is vital for developing therapeutic agents that minimize side effects associated with conventional chemotherapy .

Case Studies

  • In Vitro Study on Cancer Cell Lines
    A study evaluated the effects of the compound on various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated significant cytotoxicity with IC50 values ranging from 0.02 to 0.08 µmol/mL, comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy
    Another study tested the compound against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be as low as 6.67 mg/mL for E. coli, indicating strong antimicrobial activity .

Q & A

Q. Table 1. Key Crystallographic Data for Analogous Compounds

ParameterValue (from )
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensionsa = 33.04 Å, b = 9.50 Å
β Angle101.5°
Z-value8

Q. Table 2. Optimized Reaction Conditions for Benzylidene Condensation

VariableOptimal Condition (from )
SolventAcetic anhydride/acetic acid
CatalystSodium acetate (0.5 g)
TemperatureReflux (~110°C)
Time2–12 hours
Yield Range57–68%

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